molecular formula C20H19IN2O4 B5013679 2-Phenoxyethyl 4-(3-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-Phenoxyethyl 4-(3-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5013679
M. Wt: 478.3 g/mol
InChI Key: WGOSHEZYIZDWAH-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 4-(3-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with the molecular formula C20H19IN2O4. This compound is notable for its unique structure, which includes a phenoxyethyl group, an iodophenyl group, and a tetrahydropyrimidine ring.

Properties

IUPAC Name

2-phenoxyethyl 4-(3-iodophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19IN2O4/c1-13-17(19(24)27-11-10-26-16-8-3-2-4-9-16)18(23-20(25)22-13)14-6-5-7-15(21)12-14/h2-9,12,18H,10-11H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOSHEZYIZDWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)I)C(=O)OCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Phenoxyethyl 4-(3-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, including the formation of the tetrahydropyrimidine ring and the introduction of the phenoxyethyl and iodophenyl groups. The exact synthetic route and reaction conditions can vary, but common methods include:

    Formation of the Tetrahydropyrimidine Ring: This step often involves the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Phenoxyethyl Group: This can be achieved through nucleophilic substitution reactions, where a phenoxyethyl halide reacts with the tetrahydropyrimidine intermediate.

    Introduction of the Iodophenyl Group: This step typically involves electrophilic aromatic substitution reactions, where an iodophenyl halide reacts with the intermediate compound.

Chemical Reactions Analysis

2-Phenoxyethyl 4-(3-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. For example, nucleophilic substitution with alkoxides can introduce new alkyl groups into the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Phenoxyethyl 4-(3-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 4-(3-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The phenoxyethyl and iodophenyl groups are believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors in the body. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with proteins and other macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

2-Phenoxyethyl 4-(3-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

    Phenoxyethyl Derivatives: Compounds with similar phenoxyethyl groups, which may have comparable chemical and biological properties.

    Iodophenyl Derivatives: Compounds with iodophenyl groups, which may exhibit similar reactivity and biological activity.

    Tetrahydropyrimidine Derivatives: Compounds with tetrahydropyrimidine rings, which are often studied for their potential therapeutic applications.

The uniqueness of this compound lies in its combination of these functional groups, which gives it distinct chemical and biological properties .

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